2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
This usually involves providing the IUPAC name, molecular formula, and structural formula of the compound. The compound’s class or family, and its role or use, are also typically included.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties like acidity or basicity.Scientific Research Applications
Dual Inhibition Properties
This compound and its analogs are studied for their dual inhibition capabilities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell replication. For instance, a study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed potent dual inhibition against human TS and DHFR. These findings suggest potential applications in cancer therapy due to the critical roles these enzymes play in tumor cell proliferation (Gangjee et al., 2008).
Antifungal Effects
Another research domain for these compounds involves their antifungal properties. Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests the potential for developing new antifungal agents from this class of compounds, which could be crucial for addressing fungal resistance (N. N. Jafar et al., 2017).
Antitumor Activity
The synthesis of novel derivatives and their evaluation for antitumor activity represent another significant area of application. For instance, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising results against various cancer cell lines. These studies underline the potential therapeutic applications of these compounds in oncology, contributing to the development of new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
Derivatives of this compound class also exhibit antimicrobial activity, which is vital in the development of new antibiotics to combat resistant bacteria and infections. A study on Pyrimidine-Triazole Derivatives showed that these compounds possess antimicrobial properties against selected bacterial and fungal strains, highlighting their potential as bases for developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-12-27-23(29)21-19(17-8-10-18(30-2)11-9-17)15-31-22(21)25-24(27)32-16-20(28)26-13-6-4-5-7-14-26/h3,8-11,15H,1,4-7,12-14,16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYYEOBINTVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
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